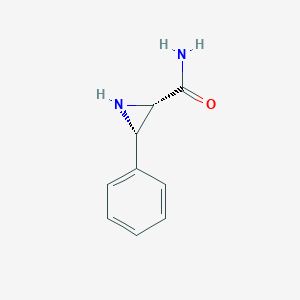
(2S,3S)-3-phenylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-phenylaziridine-2-carboxamide is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenyl group attached to the second carbon of the ring. The presence of the chiral centers at the second and third positions adds to its complexity and potential for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenylaziridine-2-carboxamide typically involves the formation of the aziridine ring followed by the introduction of the phenyl group and the carboxamide functionality. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as an epoxide or a halide, with an amine to form the aziridine ring. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high enantioselectivity and yield. For example, the use of carbonyl reductase from lactobacillus fermentum has been reported to catalyze the asymmetric reduction of precursors to form chiral aziridine compounds . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-phenylaziridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve the use of appropriate solvents and temperature control to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
Scientific Research Applications
(2S,3S)-3-phenylaziridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (2S,3S)-3-phenylaziridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid: This compound has a similar structure but contains a pyrrolidine ring instead of an aziridine ring.
(2S,3R)-3-Methylglutamate: This compound is an amino acid derivative with a similar chiral configuration but different functional groups.
Uniqueness
(2S,3S)-3-phenylaziridine-2-carboxamide is unique due to its aziridine ring, which imparts distinct reactivity and potential for enantioselective transformations.
Properties
CAS No. |
133474-07-4 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2S,3S)-3-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |
InChI Key |
GPBCRRMRLBDOKI-SFYZADRCSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Synonyms |
2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


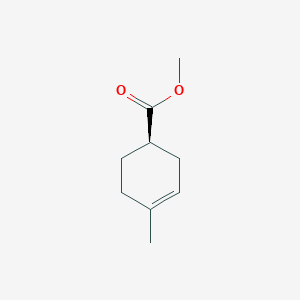
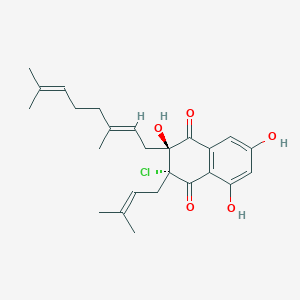
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
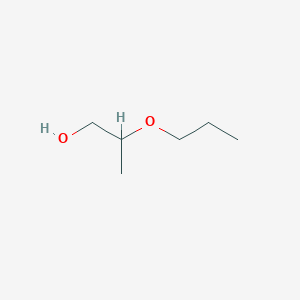
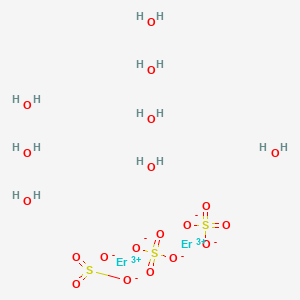
![5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene](/img/structure/B159948.png)
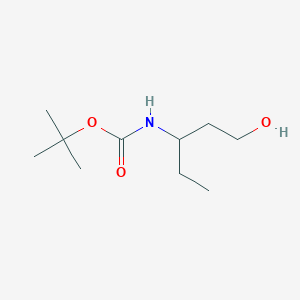
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
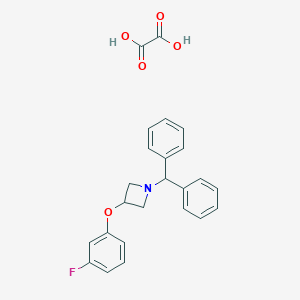
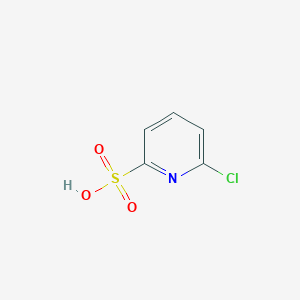
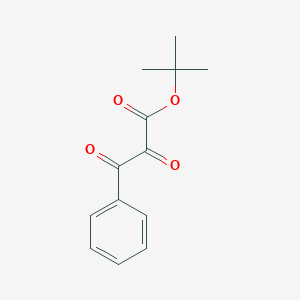
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
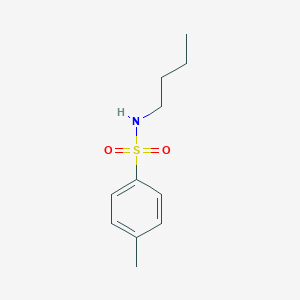
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
